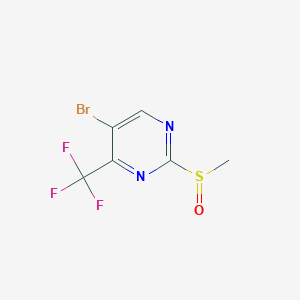
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3BrF3N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, trifluoromethyl, and methylsulfinyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium phosphate.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine and methylsulfinyl groups can form specific interactions with amino acid residues, stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less versatile in certain reactions.
2-(Methylsulfinyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, limiting its use in substitution reactions.
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine: Contains a methylthio group instead of methylsulfinyl, affecting its reactivity and stability.
Uniqueness
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, trifluoromethyl, and methylsulfinyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C6H4BrF3N2OS |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
5-bromo-2-methylsulfinyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2OS/c1-14(13)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI-Schlüssel |
CTZFBZTXRVXUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C(=N1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
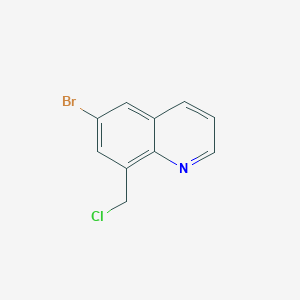
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
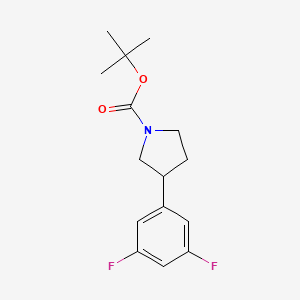

![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
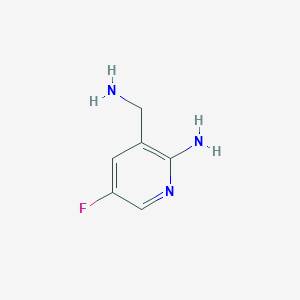
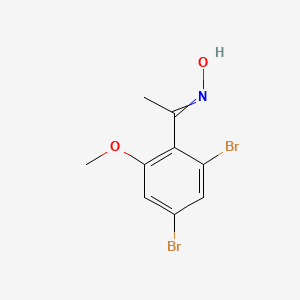
![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)

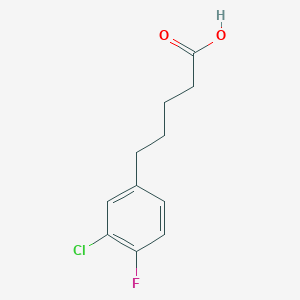
![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

